molecular formula C16H15NO2 B111566 2-Benzylisoindoline-4-carboxylic acid CAS No. 127169-17-9

2-Benzylisoindoline-4-carboxylic acid

Cat. No.: B111566
CAS No.: 127169-17-9
M. Wt: 253.29 g/mol
InChI Key: FCHOYDWTQYAPDZ-UHFFFAOYSA-N
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Description

2-Benzylisoindoline-4-carboxylic acid is an organic compound with the molecular formula C16H15NO2. It is a derivative of isoindoline, a bicyclic compound containing a benzene ring fused to a pyrrolidine ring.

Scientific Research Applications

2-Benzylisoindoline-4-carboxylic acid has several applications in scientific research:

Safety and Hazards

The safety information for 2-Benzylisoindoline-4-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylisoindoline-4-carboxylic acid typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method is the alkylation of isoindoline-4-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Benzylisoindoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylisoindoline-1-carboxylic acid
  • 2-Benzylisoindoline-3-carboxylic acid
  • 2-Benzylisoindoline-5-carboxylic acid

Uniqueness

2-Benzylisoindoline-4-carboxylic acid is unique due to its specific substitution pattern on the isoindoline ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other isoindoline derivatives. Its unique properties make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-benzyl-1,3-dihydroisoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16(19)14-8-4-7-13-10-17(11-15(13)14)9-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHOYDWTQYAPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622751
Record name 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127169-17-9
Record name 2,3-Dihydro-2-(phenylmethyl)-1H-isoindole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127169-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-2,3-dihydro-1H-isoindole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

48 1 g of 2-benzyl-4-methoxycarbonylisoindoline prepared in Reference Example 14-(3) was added to a solution of 16 g of sodium hydroxide in 160 ml of water and the mixture was heated under reflux for 3 hours. After removing insoluble materials by filtration, the filtrate was adjusted to pH 5 with 6 N hydrochloric acid. The resulting crystals were collected by filtration, and was washed with water, cold ethanol, ether, and then chloroform to give 35.0 g of 2-benzylisoindoline-4-carboxylic acid.
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